molecular formula C10H18N2S B2433798 [2-Amino-1-(thiophen-3-yl)ethyl]diethylamine CAS No. 953892-22-3

[2-Amino-1-(thiophen-3-yl)ethyl]diethylamine

Cat. No. B2433798
CAS RN: 953892-22-3
M. Wt: 198.33
InChI Key: LMACEHBBGMXZMU-UHFFFAOYSA-N
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Description

“[2-Amino-1-(thiophen-3-yl)ethyl]diethylamine” is an aromatic amine . It is also known as N1,N~1~-dimethyl-1-(3-thienyl)-1,2-ethanediamine . The molecule contains a total of 38 bonds, including 16 non-H bonds, 5 multiple bonds, 8 rotatable bonds, 5 aromatic bonds, 1 five-membered ring, 1 primary amine (aliphatic), 1 tertiary amine (aliphatic), 1 sulfide, and 1 Thiophene .


Synthesis Analysis

The synthesis of thiophene derivatives has been a topic of interest in recent years due to their potential biological activity . One common method for the synthesis of thiophene derivatives is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .


Molecular Structure Analysis

The molecular structure of “[2-Amino-1-(thiophen-3-yl)ethyl]diethylamine” consists of a five-membered thiophene ring attached to an ethyl chain, which is further connected to a diethylamine group . The molecule has a molecular weight of 170.28 .


Physical And Chemical Properties Analysis

“[2-Amino-1-(thiophen-3-yl)ethyl]diethylamine” is a liquid at room temperature . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Thiophene derivatives, including 2-aminothiophene, have drawn attention due to their potential as biologically active compounds. Researchers explore their use in drug discovery and development. Notably, molecules containing the thiophene ring system exhibit various pharmacological properties, such as:

Organic Semiconductors and Electronics

Thiophene derivatives find applications in organic electronics and semiconductors. They contribute to the fabrication of:

Synthetic Chemistry and Heterocyclization

Researchers employ various synthetic methods to obtain thiophene derivatives. Key reactions include:

Biological Activity and Microbial Inhibition

2-Aminothiophene and its derivatives exhibit inhibitory effects against microorganisms. For instance, compound 12 demonstrates significant inhibitory activity against bacteria such as B. subtilis, E. coli, P. vulgaris, and S. aureus .

Serotonin Antagonists and Alzheimer’s Research

Specific thiophene-based compounds, such as maleate salt of 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one, function as serotonin antagonists. These compounds are relevant in Alzheimer’s disease research .

Chemical Synthesis and Research Reagents

Researchers can access 2-aminothiophene and related products for scientific investigations .

Safety and Hazards

The safety data sheet for “[2-Amino-1-(thiophen-3-yl)ethyl]diethylamine” indicates that it is classified under the GHS05 pictogram, which denotes that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage .

Future Directions

The future directions for “[2-Amino-1-(thiophen-3-yl)ethyl]diethylamine” and other thiophene derivatives are likely to involve further exploration of their potential biological activities and applications in medicinal chemistry . As our understanding of these compounds grows, new synthetic routes and applications may be discovered.

Mechanism of Action

Target of Action

The primary targets of [2-Amino-1-(thiophen-3-yl)ethyl]diethylamine are currently unknown. This compound is a derivative of thiophene, a heterocyclic compound that has been shown to have various biological effects . .

Pharmacokinetics

The compound’s molecular weight is 198.33 g/mol , which could potentially influence its bioavailability and pharmacokinetics.

properties

IUPAC Name

N,N-diethyl-1-thiophen-3-ylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2S/c1-3-12(4-2)10(7-11)9-5-6-13-8-9/h5-6,8,10H,3-4,7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMACEHBBGMXZMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(CN)C1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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